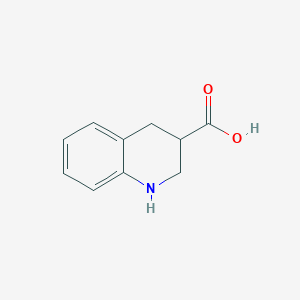

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNDFZVAKDYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552780 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114527-53-6 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid: A Cornerstone for Innovative Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THIQ-3-COOH), a conformationally constrained analog of phenylalanine, has emerged as a pivotal structural motif in the landscape of modern drug discovery.[1] Its rigid bicyclic framework offers a unique topographical presentation of key pharmacophoric features, namely an aromatic ring, a secondary amine, and a carboxylic acid. This distinct spatial arrangement allows for high-affinity interactions with a multitude of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, with a particular focus on its role in the development of next-generation pharmaceuticals. The versatility of this molecule has led to its incorporation into a wide array of biologically active compounds, including potent antitumor and antimicrobial agents.[2]

Physicochemical Properties: A Foundation for Molecular Design

A thorough understanding of the physicochemical properties of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is paramount for its effective utilization in drug design and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in polar solvents. | [5] |

| pKa (estimated) | The pKa of the secondary amine is estimated to be around 9.66, based on the pKa of the parent compound 1,2,3,4-tetrahydroisoquinoline. The carboxylic acid moiety will have a pKa in the typical range for carboxylic acids (around 2-5). | [6] |

| Appearance | Solid | [7] |

Synthesis and Reactivity: Building Complexity from a Core Scaffold

The primary and most established route for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. For the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, the readily available amino acid, L-phenylalanine, serves as the β-arylethylamine precursor.

Experimental Protocol: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

This protocol outlines the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid from L-phenylalanine and formaldehyde.

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Reaction vessel with reflux condenser and magnetic stirrer

-

pH meter

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalanine in deionized water.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of a 37% aqueous formaldehyde solution.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the reaction. The pH should be acidic. Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution by adding a sodium hydroxide solution until the pH reaches the isoelectric point of the product, which will cause the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a solid.

Causality Behind Experimental Choices:

-

Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed to facilitate the formation of the electrophilic iminium ion intermediate from the Schiff base, which is necessary for the intramolecular electrophilic aromatic substitution reaction that forms the tetrahydroisoquinoline ring.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Neutralization to Isoelectric Point: The product is an amino acid and is least soluble at its isoelectric point, where the net charge is zero. Adjusting the pH to this point maximizes the precipitation and thus the yield of the isolated product.

Reactivity Profile

The reactivity of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.

-

N-Acylation and N-Alkylation: The secondary amine is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. This allows for the introduction of a wide variety of substituents at the N-2 position, which is a common strategy in the development of derivatives with tailored biological activities.

-

Esterification and Amide Formation: The carboxylic acid moiety can be converted to esters or amides through standard coupling reactions. This functionalization is crucial for creating prodrugs or for modulating the pharmacokinetic properties of the molecule.

-

Coordination Chemistry: As a bidentate ligand, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can coordinate with metal ions, forming coordination compounds with potential applications in catalysis.

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for the structural characterization and purity assessment of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the CH₂ groups in the heterocyclic ring, and the methine proton at the C-3 position. The NH and OH protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:

-

A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

An N-H stretching band for the secondary amine (around 3300-3500 cm⁻¹).

-

A C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ).[3] Common fragmentation pathways would involve the loss of the carboxylic acid group and cleavage of the heterocyclic ring.

Applications in Drug Discovery: A Scaffold for Targeting Key Pathological Pathways

The rigid structure of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid makes it an ideal scaffold for the design of inhibitors that target specific protein-protein interactions. One of the most significant applications of its derivatives is in the development of inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.

Inhibition of Bcl-2/Mcl-1: A Strategy for Inducing Apoptosis in Cancer Cells

The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Mcl-1, is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as potent inhibitors of these anti-apoptotic proteins. These inhibitors function by mimicking the BH3 domain of pro-apoptotic proteins, which binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins. This binding event displaces the pro-apoptotic proteins, allowing them to initiate the apoptotic cascade.

The following diagram illustrates the general mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors.

Caption: Mechanism of Bcl-2/Mcl-1 inhibition by THIQ-3-COOH derivatives.

Conclusion: A Versatile Scaffold with Enduring Potential

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid represents a remarkably versatile and valuable scaffold in the field of medicinal chemistry. Its unique structural and chemical properties have enabled the development of a diverse range of biologically active molecules with therapeutic potential in oncology and infectious diseases. The continued exploration of this privileged core, through innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of drugs with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource for researchers and scientists dedicated to harnessing the full potential of this remarkable molecule in the advancement of human health.

References

-

Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry. [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules. [Link]

-

Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Molecules. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [Link]

-

3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). PubChem. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride. PubChem. [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

-

(S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. SpectraBase. [Link]

-

D 1 2 3 4 Tetrahydroisoquinoline 3 carboxylic acid. mzCloud. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Technical Guide to Tetrahydroquinoline-3-Carboxylic Acid Isomers: Spotlight on the Medicinally Significant 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the structural isomers of tetrahydroquinoline-3-carboxylic acid, with a primary focus on the medicinally and synthetically paramount compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , commonly known in scientific literature as Tic . While the user's query specified the quinoline scaffold, a thorough analysis reveals that its isoquinoline counterpart is of far greater significance in the fields of medicinal chemistry and drug development. This document clarifies the distinction, provides key identifiers for these molecules, and offers an in-depth exploration of the synthesis, properties, and critical applications of Tic as a constrained amino acid analogue in modern therapeutics.

Part 1: Isomeric Distinction: Quinoline vs. Isoquinoline Scaffolds

At the outset, it is critical to address a point of potential confusion regarding the core heterocyclic structure. The user's topic, 1,2,3,4-tetrahydroquinoline -3-carboxylic acid, and its structural isomer, 1,2,3,4-tetrahydroisoquinoline -3-carboxylic acid, differ in the position of the nitrogen atom within their fused bicyclic systems.

Caption: Structural difference between quinoline and isoquinoline isomers.

While 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a valid chemical structure, it is the isoquinoline isomer (Tic) that is ubiquitously found in pharmaceutical agents and serves as a crucial building block in drug design. Its prevalence is due to its function as a conformationally restricted analogue of the amino acid phenylalanine. Consequently, the remainder of this guide will focus on the technically rich and commercially significant isoquinoline derivative.

Part 2: Compound Identification and Physicochemical Properties

Accurate identification is paramount for research and procurement. The following table summarizes the key identifiers for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its parent quinoline isomer.

| Compound Name | Common Abbreviation | Isomer Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 1,2,3,4-Tetrahydroiso quinoline-3-carboxylic acid | Tic, H-DL-Tic-OH | Racemic (DL/±) | 67123-97-1 | C₁₀H₁₁NO₂ | 177.20 | 95489[1] |

| (S)-1,2,3,4-Tetrahydroiso quinoline-3-carboxylic acid | L-Tic, H-L-Tic-OH | (S)- Enantiomer | 74163-81-8 | C₁₀H₁₁NO₂ | 177.20 | 2733226[2] |

| (R)-1,2,3,4-Tetrahydroiso quinoline-3-carboxylic acid | D-Tic, H-D-Tic-OH | (R)- Enantiomer | 103733-65-9 | C₁₀H₁₁NO₂ | 177.20 | 712398[2] |

| 1,2,3,4-Tetrahydroquinoline -3-carboxylic acid | N/A | N/A | Not assigned | C₁₀H₁₁NO₂ | 177.20 | 13931066[3] |

Note: A search of the CAS registry and major chemical databases, including PubChem, indicates that a specific CAS number is not widely reported or assigned for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, underscoring its relative obscurity in scientific literature and commerce.[3]

Physicochemical Data for (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | |

| Melting Point | >300 °C (decomposes) | [4] |

| Solubility | Soluble in hot water and basic aqueous solutions. | [4] |

| Optical Rotation | [α]²⁰/D ~ -168° (c=1.8 in 1.4 M NaOH) | [4] |

| pKa | 2.21 ± 0.20 (Predicted) | [4] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [4] |

Part 3: Synthesis and Stereochemical Control

The primary and most historically significant method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5][6][7] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring system.

For the synthesis of Tic, the reaction utilizes phenylalanine as the β-arylethylamine precursor and formaldehyde as the carbonyl component. The stereochemical integrity of the starting phenylalanine is crucial for producing the desired enantiomer of Tic, although reaction conditions must be carefully controlled to minimize racemization.[8]

Caption: General workflow for the Pictet-Spengler synthesis of Tic.

Exemplary Laboratory Protocol: Synthesis of (S)-Tic from L-Phenylalanine

This protocol is adapted from established methodologies described in patent literature, which aim to improve optical purity and yield.[8]

-

Reaction Setup: A solution of L-phenylalanine (1 equivalent) in aqueous hydrobromic acid (e.g., 8.8 M HBr) is prepared in a reaction vessel equipped with a stirrer and condenser.

-

Reagent Addition: The solution is heated to approximately 85°C. A formaldehyde equivalent, such as trioxane (0.3 equivalents), is added portion-wise over 1.5 hours. The use of HBr instead of HCl has been shown to reduce racemization.[8]

-

Reaction: The mixture is maintained at elevated temperature with stirring for 8-10 hours to drive the cyclization to completion.

-

Crystallization and Isolation: The reaction mixture is allowed to cool slowly to room temperature overnight. The precipitated (S)-Tic hydrobromide salt is collected by filtration. An alcohol, such as ethanol, may be added to enhance precipitation.

-

Neutralization: The collected hydrobromide salt is dissolved in water and neutralized by the slow addition of a base (e.g., NaOH solution) to a pH of ~7.

-

Final Product: The precipitated zwitterionic (S)-Tic is collected by filtration, washed with cold water, and dried under vacuum to yield the final product with high enantiomeric excess (>99%).[8]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The significance of Tic in drug development stems from its role as a conformationally constrained phenylalanine analogue . By incorporating the side chain of phenylalanine into the heterocyclic ring, Tic locks the χ1 (chi-1) dihedral angle, reducing the molecule's flexibility. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the entropic penalty upon binding is reduced.

Caption: Comparison of flexible Phenylalanine and constrained Tic.

Case Study: Quinapril - An ACE Inhibitor

The most commercially successful application of Tic is in the synthesis of Quinapril , an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure.[9] Quinapril is a prodrug that is metabolized in the body to its active form, quinaprilat.[10][11]

In the structure of Quinapril, an (S)-Tic moiety serves as a rigid scaffold, replacing a proline residue found in earlier ACE inhibitors like enalapril. This structural modification contributes to the drug's high potency and favorable pharmacokinetic profile.[10] The synthesis involves coupling the (S)-Tic core with another chiral fragment to form the final drug molecule.[10]

Caption: Conceptual synthesis pathway for the ACE inhibitor Quinapril.

The mechanism of action for Quinapril involves the inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9][12] This leads to vasodilation and a reduction in blood pressure.

Use in Peptidomimetics

Beyond specific drugs, Tic is a valuable tool in the design of peptidomimetics —molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation.[13][14][15] Incorporating Tic into a peptide sequence can induce specific secondary structures, like β-turns, thereby influencing the peptide's overall conformation and biological activity.[13]

Part 5: Analytical and Spectroscopic Characterization

The analysis of Tic, particularly the determination of its enantiomeric purity, is critical for its use in pharmaceuticals.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the (S)- and (R)-enantiomers. Chiral stationary phases (CSPs) are used to achieve separation based on the differential interaction of the enantiomers with the chiral selector.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. In derivatives of Tic, hindered rotation around newly formed amide bonds can sometimes lead to the appearance of two sets of signals for a single compound, a phenomenon known as rotamerism.[4][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum of Tic would show characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, C=O stretch of the carboxyl group, and aromatic C-H and C=C stretches.

References

-

Quinapril. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13931066, 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid. Retrieved January 8, 2026, from [Link].[3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved January 8, 2026, from [Link].[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724135, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride. Retrieved January 8, 2026, from [Link].[17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54891, Quinapril Hydrochloride. Retrieved January 8, 2026, from [Link].[11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733226, (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved January 8, 2026, from [Link].[2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12248067, 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). Retrieved January 8, 2026, from [Link].[18]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54892, Quinapril. Retrieved January 8, 2026, from [Link].[19]

-

Quinapril: Package Insert / Prescribing Information. (2024, May 29). Drugs.com. Retrieved January 8, 2026, from [Link].[12]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link].[20]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). MDPI. Retrieved January 8, 2026, from [Link].[4][21]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 15(1-2), 40-56. [Link].[13]

-

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (2006). Heterocycles, 68(1), 147-160. [Link].[16]

-

FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link].[22]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link].[5]

-

Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link].[23]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2005). ResearchGate. Retrieved January 8, 2026, from [Link].[24]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link].[7]

-

An improved method for preparation of substituted tetrahydroisoquinolines. (1997). Google Patents. Retrieved January 8, 2026, from .[8]

-

Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 8, 2026, from [Link].[25]

-

The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. (2020). Molecules, 25(17), 3986. [Link].

-

Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews, 16(02), 271–291. [Link].[14]

-

A Review on Introduction, Importance and Applications of Peptidomimetics. (2023). ResearchGate. Retrieved January 8, 2026, from [Link].[15]

-

Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2018). Molecules, 23(11), 2892. [Link].[26]

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | C10H11NO2 | CID 13931066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. organicreactions.org [organicreactions.org]

- 8. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 9. Quinapril - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | C10H12ClNO2 | CID 2724135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | C11H14ClNO2 | CID 12248067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. name-reaction.com [name-reaction.com]

- 26. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic): A Cornerstone of Modern Peptidomimetic Design

A Note on the Target Molecule: 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

An extensive search of the scientific literature reveals a significant scarcity of detailed research and application data for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid . While its existence is noted in chemical databases, there is a notable absence of in-depth studies regarding its synthesis, characterization, and application in drug discovery compared to its structural isomer.

In contrast, the isomeric compound, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) , is a cornerstone molecule in medicinal chemistry, extensively documented and utilized as a critical building block in drug design. Its rigid, conformationally constrained structure makes it an invaluable surrogate for natural amino acids like phenylalanine and proline in peptidomimetics.

Given the profound difference in available scientific data, this technical guide will focus on the well-researched and medicinally significant isomer, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) , to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals. All subsequent information pertains to this isoquinoline derivative.

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, commonly abbreviated as "Tic," is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure serves as a conformationally constrained analog of phenylalanine and a surrogate for proline. This unique stereochemical feature is expertly leveraged by drug designers to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. This guide provides a detailed exploration of the physicochemical properties of Tic, outlines a standard synthetic protocol, discusses its critical role in drug discovery with a key case study, and presents the analytical methodologies required for its characterization.

Core Physicochemical and Structural Properties

The defining feature of Tic is its tetrahydroisoquinoline core, which locks the molecule's side chain and backbone into a fixed orientation. This rigidity is paramount to its function in drug design, as it reduces the entropic penalty associated with a peptide ligand binding to its target receptor. The molecular properties of the racemic form are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| CAS Number (Racemic) | 67123-97-1 | [1] |

| CAS Number ((S)-enantiomer) | 74163-81-8 | [3] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in hot water and basic aqueous solutions | [5] |

Synthesis and Manufacturing: The Pictet-Spengler Reaction

The synthesis of the Tic scaffold is most classically and efficiently achieved via the Pictet-Spengler reaction . This reaction is a cornerstone of heterocyclic chemistry and provides a reliable pathway to the tetrahydroisoquinoline core. The expertise in executing this reaction lies in controlling the reaction conditions to achieve high yield and, when required, high enantiomeric purity.

Rationale for the Pictet-Spengler Approach

The Pictet-Spengler reaction is favored for several reasons:

-

Convergence: It efficiently combines two readily available starting materials, an amine (like phenylalanine) and an aldehyde (formaldehyde), in a single cyclization step.

-

Atom Economy: The reaction is highly atom-economical, forming the bicyclic system with minimal byproduct generation.

-

Stereochemical Control: When using an optically pure starting material like L-phenylalanine, the reaction can proceed with a degree of stereochemical retention, although racemization can be a challenge that must be carefully managed through reaction conditions.[6]

Step-by-Step Synthesis Protocol (Racemic Tic)

This protocol describes a standard laboratory-scale synthesis.

-

Step 1: Condensation and Cyclization

-

To a solution of DL-phenylalanine in water, add an aqueous solution of formaldehyde (37%).

-

Add concentrated hydrochloric acid dropwise. The acid serves as the catalyst, protonating the formaldehyde to form a highly electrophilic carbocation, which is then attacked by the electron-rich aromatic ring of phenylalanine. This initiates the electrophilic aromatic substitution that leads to cyclization.

-

Heat the mixture under reflux for several hours. The elevated temperature is necessary to overcome the activation energy of the cyclization step.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 2: Isolation and Purification

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water to remove residual acid and unreacted starting materials.

-

Recrystallize the crude solid from hot water or an alcohol/water mixture to yield purified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

-

Step 3: Characterization

-

The final product must be rigorously characterized to confirm its identity and purity. Standard methods include ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: Workflow for Tic Synthesis via Pictet-Spengler Reaction.

Application in Drug Discovery: The Quinapril Case Study

The most authoritative and commercially successful application of Tic is in the synthesis of Quinapril , an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][7]

Mechanism of Action and the Role of Tic

ACE inhibitors function by blocking the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. The pharmacophore of many ACE inhibitors mimics the transition state of the natural substrate.

-

The Problem with Early ACE Inhibitors: First-generation drugs like enalapril contained proline as a key structural element. While effective, the flexibility of the proline ring could lead to non-optimal binding conformations.

-

The Tic Solution: Medicinal chemists substituted the proline residue in enalapril with the rigid Tic scaffold.[1][7] This pre-organized the molecule into a conformation that more closely matched the ideal binding geometry of the ACE active site. This structural modification resulted in a significant increase in binding affinity and potency, leading to the development of the approved drug Quinapril.

Caption: Role of Tic in enhancing ACE inhibitor binding affinity.

Broader Applications in Medicinal Chemistry

Beyond ACE inhibitors, the Tic scaffold is a privileged structure used to develop a wide range of therapeutic agents:

-

Anticancer Agents: Derivatives of Tic have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, showing promise in inducing apoptosis in cancer cells. Tic has also been incorporated into peptides designed to have anticancer properties.[3]

-

PPARγ Agonists: Novel Tic derivatives have been identified as potent agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes.

-

Peptidomimetics: As a constrained analog of phenylalanine, Tic is widely used to impart specific secondary structures (e.g., turns) into peptides, enhancing their biological activity and stability.[1]

Conclusion

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) stands as a testament to the power of conformational constraint in modern drug design. Its synthesis, primarily through the robust Pictet-Spengler reaction, provides a reliable source of this critical building block. The demonstrated success of Tic in enhancing the potency of ACE inhibitors like Quinapril has solidified its status as a privileged scaffold in medicinal chemistry. As researchers continue to explore novel therapeutics for cancer, metabolic disorders, and beyond, the unique structural and chemical properties of Tic will ensure its continued relevance and application in the development of next-generation drugs.

References

-

Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. PubMed. Available at: [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. Available at: [Link]

-

Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Biological Evaluation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: A Novel Series of PPAR.GAMMA. Agonists. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Semantic Scholar. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

-

Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. Available at: [Link]

-

1,2,3,4-tetrahydroisoquinoline carboxylic acid. Semantic Scholar. Available at: [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. MySkinRecipes. Available at: [Link]

Sources

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,2,3,4-tetrahydroisoquinoline carboxylic acid | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in organic solvents. Recognizing the limited availability of direct quantitative data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility. We will explore the molecular structure, predict solubility trends based on solvent properties, and provide detailed, field-proven experimental protocols for researchers to accurately determine solubility. This guide is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems to facilitate formulation, purification, and chemical synthesis.

Introduction: The Significance of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

1,2,3,4-Tetrahydroquinoline and its derivatives are important structural motifs in a vast number of biologically active compounds and are considered key building blocks in medicinal chemistry.[1][2] The incorporation of a carboxylic acid at the 3-position creates a chiral center and introduces functionalities that can profoundly influence a molecule's interaction with biological targets and its pharmacokinetic properties.

Solubility is a critical physicochemical parameter in the drug development pipeline.[3] It directly impacts bioavailability, the choice of solvents for synthesis and purification, and the feasibility of different formulation strategies.[3] A thorough understanding of the solubility of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is therefore essential for its effective application.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid possesses several key features that govern its solubility profile:

-

A Zwitterionic Character: In its solid state and in polar solvents, the molecule can exist as a zwitterion, with a protonated secondary amine (R₂NH₂⁺) and a deprotonated carboxylate group (COO⁻). This ionic character significantly influences its solubility.

-

Hydrogen Bonding Capabilities: The carboxylic acid group (-COOH) is a potent hydrogen bond donor, while the carboxylate (COO⁻) and the secondary amine (-NH-) are hydrogen bond acceptors. This allows for strong interactions with protic solvents.

-

Aromatic and Aliphatic Regions: The molecule combines a nonpolar aromatic benzene ring and a partially saturated, nonpolar aliphatic portion with polar functional groups. This amphiphilic nature suggests a nuanced solubility behavior across solvents of varying polarities.

Diagram 1: Molecular Structure and Key Functional Groups

Caption: Key structural features of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid influencing solubility.

Predicted Solubility in Organic Solvents: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the solubility of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in various classes of organic solvents.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the zwitterionic nature and hydrogen bonding capabilities of the target molecule, high solubility is expected in these solvents. Indeed, syntheses of the related isoquinoline isomer often involve recrystallization from water and methanol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar and can accept hydrogen bonds but do not donate them effectively. The high polarity of solvents like Dimethyl Sulfoxide (DMSO) makes them excellent for dissolving a wide range of organic compounds, including those with multiple functional groups.[6] For related compounds like quinoline-2-carboxylic acid and quinoline-8-carboxylic acid, high solubility in DMSO has been reported (≥100 mg/mL and 50 mg/mL, respectively).[7][8] Therefore, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is expected to be highly soluble in DMSO and DMF.

-

Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a lower dielectric constant and are less effective at stabilizing the zwitterionic form. Solubility is expected to be lower in these solvents compared to polar protic and aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large, nonpolar hydrocarbon portions of these solvents cannot effectively solvate the polar carboxylic acid and amine groups. Consequently, very low solubility is predicted in nonpolar solvents. Diethyl ether is often used as an anti-solvent to induce precipitation of the isoquinoline isomer from a methanol solution, which supports this prediction.[9]

Solubility Data of Structurally Related Compounds

While direct quantitative data for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is scarce, data from analogous compounds provide valuable insights.

| Compound | Solvent | Solubility | Notes |

| Quinoline-2-carboxylic acid | DMSO | ≥ 100 mg/mL | Highly soluble in a polar aprotic solvent.[7] |

| Water | 50 mg/mL | Soluble in a polar protic solvent, may require sonication.[7] | |

| Quinoline-8-carboxylic acid | DMSO | 50 mg/mL | Good solubility, may require warming.[8] |

| 1,2,3,4-Tetrahydroisoquinoline | Water | 20 g/L | The parent amine shows good aqueous solubility.[3] |

| (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Polar Solvents | Soluble | Qualitatively described as soluble in polar solvents.[10] |

This data strongly suggests that polar solvents, particularly DMSO, DMF, methanol, and ethanol, are the most promising candidates for dissolving 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This protocol ensures that an equilibrium between the solid compound and the solution is achieved.

Diagram 2: Experimental Workflow for Solubility Determination

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 103733-65-9 [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid pKa value

An In-Depth Technical Guide to the pKa of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a molecule in biological systems. For drug candidates like 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, understanding its pKa is fundamental to predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the pKa of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, a molecule of interest in medicinal chemistry due to its constrained α-amino acid structure. As no direct experimental value is publicly available, this document synthesizes information from structural analogs, outlines detailed experimental protocols for its determination, and describes robust computational methods for its prediction. The molecule possesses two primary ionizable centers: a carboxylic acid and a secondary amine. Based on analogous structures, the carboxylic acid pKa (pKa₁) is estimated to be in the range of 2.0-3.0, while the pKa of the protonated secondary amine (pKa₂) is estimated to be between 4.5 and 5.5. This guide serves as a foundational resource for researchers, enabling a scientifically-grounded approach to handling and studying this compound.

Introduction: The Critical Role of pKa in Drug Development

The extent of a drug molecule's ionization at a given pH, governed by its pKa value(s), is a decisive factor in its overall pharmacokinetic and pharmacodynamic profile.[1] The ionization state influences crucial properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with its biological target.[1] For instance, the uncharged form of a molecule is generally more lipid-soluble and can more readily cross biological membranes via passive diffusion, whereas the charged form is often more water-soluble.[1]

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is a conformationally restricted analog of phenylalanine, incorporating the α-amino acid moiety into a bicyclic structure. Such constrained analogs are valuable tools in medicinal chemistry for exploring receptor-binding conformations and improving metabolic stability.[2][3] The molecule is amphoteric, containing both an acidic carboxylic acid group and a basic secondary amine. Therefore, it will exist as a cation at low pH, a zwitterion at physiological pH, and an anion at high pH. Accurately determining the two primary pKa values is the first step in understanding its behavior in assays and in vivo.

Structural Analysis and pKa Estimation

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid has two ionizable functional groups:

-

The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a carboxylate (-COO⁻).

-

The Secondary Amine Group (-NH-): This group is basic and will accept a proton to become a secondary ammonium ion (-NH₂⁺-).

The pKa values of these groups are influenced by the electronic effects of the fused ring system.

pKa₁ (Carboxylic Acid): The pKa of a typical α-carboxylic acid in an amino acid is around 2.0-2.5.[4][5][6][7] The proximity of the protonated amino group in the zwitterionic form has an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and makes the carboxylic acid more acidic than a simple carboxylic acid like acetic acid (pKa ~4.7). For 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, the electronic nature of the tetrahydroquinoline ring system will modulate this value. The phenyl ring is electron-withdrawing, which should further increase the acidity (lower the pKa) of the carboxylic acid.

pKa₂ (Secondary Amine): The pKa of a protonated secondary amine in a simple cyclic system like piperidine is around 11.2. However, in 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, the amine is part of an aniline-like structure. The nitrogen's lone pair can be delocalized into the aromatic ring, which significantly reduces its basicity. The pKa of the parent 1,2,3,4-tetrahydroquinoline is approximately 5.09.[8] The addition of an electron-withdrawing carboxylic acid group at the 3-position is expected to further decrease the basicity of the amine, lowering its pKa. For comparison, the pKa of quinoline itself is about 4.9.[9][10]

Based on this analysis, we can provide reasoned estimates for the two macroscopic pKa values.

| Ionizable Group | Transition | Estimated pKa Range | Rationale |

| Carboxylic Acid | -COOH ⇌ -COO⁻ + H⁺ | 2.0 - 3.0 | Similar to α-amino acids[4]; electron-withdrawing nature of the aromatic ring enhances acidity. |

| Secondary Amine | -NH₂⁺- ⇌ -NH- + H⁺ | 4.5 - 5.5 | Significantly lower than typical secondary amines due to aniline-like resonance. Similar to the parent 1,2,3,4-tetrahydroquinoline (pKa ~5.09)[8], with a slight decrease due to the inductive effect of the carboxyl group. |

Experimental Determination of pKa Values

Accurate pKa determination requires experimental measurement. The following are robust, commonly used methods in the pharmaceutical industry.

Potentiometric Titration

This is considered the gold standard for pKa measurement due to its high precision and accuracy.[11][12]

Principle: The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12][13] A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at which the analyte is half-neutralized, corresponding to the inflection point of the curve.[13][14]

Experimental Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[13][14]

-

Sample Preparation: Prepare a solution of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (e.g., 1-5 mM) in deionized water. To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[13][14]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[13][14]

-

Titration - pKa₁: Since the molecule exists as a cation at low pH, start by acidifying the sample solution to ~pH 1.5 with a standardized strong acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Titration - pKa₂: Continue the titration past the first equivalence point up to ~pH 12 to observe the second ionization.

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These can be determined from the inflection points of the first and second derivative plots of the titration curve.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[14]

Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is highly sensitive and requires very little sample, making it ideal for early-stage drug discovery.[15] It is applicable if the molecule possesses a chromophore close to the ionization center, and the UV-Vis spectrum changes upon ionization.[15] The quinoline ring system provides a suitable chromophore.

Principle: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution changes, the equilibrium between the different ionized species of the analyte shifts. If the protonated and deprotonated forms have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change as a function of pH, producing a sigmoidal curve from which the pKa can be determined.[2][16]

Experimental Protocol:

-

Wavelength Selection: Record the UV-Vis spectra (e.g., 200-400 nm) of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the spectra of the fully protonated and fully deprotonated species and select analytical wavelengths with the largest differences in absorbance.

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the analyte. Add a small, constant amount of the stock solution to each buffer solution in a 96-well UV-transparent plate.[15]

-

Measurement: Measure the absorbance of each well at the pre-selected analytical wavelengths.[16]

-

Data Analysis: Plot absorbance versus pH. Fit the data to the appropriate Henderson-Hasselbalch derived equation for a multiprotic system to determine the pKa values.[2]

Capillary Electrophoresis (CE)

CE is a powerful separation technique that can determine pKa values with high accuracy, even for impure samples or those with low solubility.[17][18]

Principle: The electrophoretic mobility of a molecule depends on its charge-to-size ratio. As the pH of the background electrolyte (BGE) is varied, the net charge of the analyte changes, which in turn alters its electrophoretic mobility.[17] A plot of effective mobility versus pH generates a sigmoidal curve, with the inflection point corresponding to the pKa.[17]

Experimental Protocol:

-

BGE Preparation: Prepare a series of buffers with known pH values and constant ionic strength to serve as the background electrolyte. A broad range (e.g., 24 buffers from pH 1.8 to 11.2) is recommended for accuracy.[17]

-

Sample Preparation: Dissolve the analyte in water or a suitable co-solvent. Include a neutral marker (e.g., DMSO) for mobility calculations.[17]

-

CE Analysis: Perform electrophoretic runs for the sample in each of the prepared BGEs.

-

Mobility Calculation: Calculate the effective mobility (μ_eff) of the analyte at each pH by measuring its migration time relative to the neutral marker.

-

Data Analysis: Plot the effective mobility versus pH. The pKa values are determined from the inflection points of the resulting titration curve.[17] Using an internal standard with a known pKa can further increase accuracy by determining the pH inside the capillary.[19][20][21]

Computational Prediction of pKa Values

In silico methods provide a rapid and cost-effective way to estimate pKa values, especially for virtual screening and lead optimization.

Quantum Mechanics (QM) Based Methods

First-principles QM methods, particularly Density Functional Theory (DFT), can provide highly accurate pKa predictions.[3][22]

Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This is typically achieved using a thermodynamic cycle that separates the process into gas-phase and solvation energy components, which can be calculated with high accuracy.[3]

Computational Workflow:

-

Structure Optimization: Optimize the 3D geometries of both the protonated (HA) and deprotonated (A⁻) forms of the molecule in both the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., SMD or PCM).[22]

-

Energy Calculation: Perform high-level single-point energy calculations on the optimized structures to obtain the Gibbs free energies. A common and reliable level of theory is M06-2X/6-311+G(d,p) or similar.[3][22]

-

pKa Calculation: Use the calculated free energies in the thermodynamic cycle equation to determine the pKa. An accurate experimental value for the solvation free energy of the proton is required.[23]

Thermodynamic Cycle for pKa Calculation:

Caption: Thermodynamic cycle for QM-based pKa calculation.

Empirical and Database-Driven Software

Several commercial and academic software packages use empirical methods, quantitative structure-property relationships (QSPR), or algorithms trained on large databases of experimental pKa values to provide near-instantaneous predictions.[24]

-

ACD/pKa DB: Uses a large database of experimental values and Hammett-type equations to predict pKa for a wide range of structures.[25]

-

Schrödinger Epik & Macro-pKa: Employs machine learning models and physics-based DFT calculations for rapid and accurate predictions.[1][26]

-

ChemAxon Marvin: Uses a combination of rule-based and calculation-based methods to predict pKa and microspecies distribution.[24]

-

MoKa: Implements an algorithm based on descriptors derived from GRID molecular interaction fields, trained on a large dataset.[27]

These tools are invaluable for high-throughput screening but may be less accurate for novel scaffolds not well-represented in their training sets.

Conclusion

While an exact experimental pKa value for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is not documented in readily available literature, a thorough analysis of its structure provides a strong basis for estimation. The compound is expected to have two pKa values: a pKa₁ (carboxylic acid) in the range of 2.0-3.0 and a pKa₂ (secondary amine) between 4.5 and 5.5. For drug development professionals, obtaining a precise experimental value is paramount. Potentiometric titration is recommended as the benchmark method for its accuracy. For higher throughput or when dealing with limited sample quantities, UV-Vis spectrophotometry and capillary electrophoresis are excellent alternatives. These experimental approaches, supplemented by high-level DFT calculations, will provide the definitive pKa values necessary to build predictive ADME models and guide the successful development of drug candidates based on this promising chemical scaffold.

References

-

mVOC 4.0. Quinoline.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

PubChem. Quinoline.

-

Analiza. Using Capillary Electrophoresis to Measure pKa.

-

PubMed. A fast method for pKa determination by capillary electrophoresis.

-

ACS Combinatorial Science. Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.

-

PubMed. Determination of acid dissociation constants by capillary electrophoresis.

-

ACS Publications. First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution.

-

Creative Peptides. Amino Acids: pKa & pI Explained.

-

PMC. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.

-

Chemagination. How to measure pKa by UV-vis spectrophotometry.

-

University of Calgary. Ch27 pKa and pI values.

-

Molecular Discovery. MoKa - pKa modelling.

-

Schrödinger. Epik.

-

PMC. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.

-

Schrödinger. Macro-pKa.

-

ResearchGate. A Fast Method for p K a Determination by Capillary Electrophoresis.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

ChemAxon. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software.

-

Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

-

PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.

-

ChemicalBook. 1,2,3,4-Tetrahydroquinoline.

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

PMC. Development of Methods for the Determination of pKa Values.

-

Reddit. MCAT Biochem: pKA values to know for amino acids?.

-

ResearchGate. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

-

Pharmatutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.

-

Course Hero. UV-Vis Spectrometry, pKa of a dye.

-

Thompson Rivers University. Correlation of aqueous pKa values of carbon acids with theoretical descriptors: A DFT study.

-

Isca Biochemicals. Amino acid pKa and pKi values.

-

Bio-protocol. UV spectrophotometric measurements for pKa determination.

-

Refubium - Freie Universität Berlin. On the computation of pKA values of organic and organometallic molecules in different solvents.

-

YouTube. pKa of the Amino Acids.

Sources

- 1. schrodinger.com [schrodinger.com]

- 2. chemagine.co.uk [chemagine.co.uk]

- 3. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 5. reddit.com [reddit.com]

- 6. One moment, please... [iscabiochemicals.com]

- 7. youtube.com [youtube.com]

- 8. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 9. mVOC 4.0 [bioinformatics.charite.de]

- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaguru.co [pharmaguru.co]

- 17. analiza.com [analiza.com]

- 18. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 24. chemaxon.com [chemaxon.com]

- 25. acdlabs.com [acdlabs.com]

- 26. schrodinger.com [schrodinger.com]

- 27. MoKa - pKa modelling [moldiscovery.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Structural Elucidation

The tetrahydroquinoline scaffold is a key feature in many biologically active molecules.[2] The incorporation of a carboxylic acid at the 3-position introduces a chiral center and the capacity for forming zwitterions, as well as engaging in a variety of intermolecular interactions, most notably hydrogen bonding. A detailed understanding of the crystal structure can reveal:

-

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the crystal packing.[3]

-

Polymorphism: The existence of different crystal forms of the same compound, which can have significant implications for solubility, stability, and bioavailability in drug development.

-

Absolute Stereochemistry: Unambiguous determination of the arrangement of atoms in chiral molecules.

The insights gained from crystal structure analysis are invaluable for computational modeling, such as molecular docking studies, which predict the binding affinity of a ligand to a biological target.[4][5]

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

Several synthetic routes to quinoline carboxylic acid derivatives have been reported. A common approach for related structures involves the Pfitzinger condensation reaction or a Doebner-von Miller reaction followed by oxidation and reduction steps.[1][6] For instance, a plausible synthesis could start from the reaction of an appropriate aniline derivative with an α,β-unsaturated aldehyde, followed by cyclization and subsequent modification of functional groups to yield the desired 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The slow evaporation method is a widely used and effective technique.[7]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: In a clean vial, dissolve the purified 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in the chosen solvent or solvent system with gentle heating to achieve a nearly saturated or saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.

-

Drying and Storage: Gently wash the crystals with a small amount of cold solvent and allow them to air dry. Store the crystals in a properly labeled vial.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers are typically equipped with a CCD or CMOS detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities.

Expected Crystallographic Data and Molecular Structure

While the specific crystal structure of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is not available, we can predict its key features based on the analysis of analogous compounds like quinoline-2-carboxylic acid.[7]

| Parameter | Expected Value/Feature | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of similar size and complexity.[7][8] |

| Space Group | Centrosymmetric (e.g., P2₁/c) for a racemic mixture, or non-centrosymmetric for an enantiomerically pure sample. | The presence or absence of inversion symmetry will depend on the chirality of the crystallized sample.[7] |

| Zwitterionic Form | Co-existence of neutral and zwitterionic forms is possible. | The crystal structure of quinoline-2-carboxylic acid shows the presence of both a neutral molecule and a zwitterionic tautomer.[7] |

| Hydrogen Bonding | Extensive network of O-H···O and N-H···O hydrogen bonds. | The carboxylic acid and the secondary amine are excellent hydrogen bond donors and acceptors, leading to the formation of dimers or extended chains.[3] |

| π-π Stacking | Potential for offset π-π stacking between the aromatic rings of adjacent molecules. | This is a common stabilizing interaction in aromatic systems. |

Intermolecular Interactions: The Supramolecular Architecture

The crystal packing of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group can form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. The secondary amine in the tetrahydroquinoline ring can also participate in N-H···O hydrogen bonds with the carboxylate group of a neighboring molecule. These interactions are crucial in dictating the overall supramolecular assembly in the solid state.[3][5]

Visualization of Experimental Workflow and Molecular Interactions

Graphviz diagrams can be used to visualize the logical flow of the experimental process and the anticipated molecular interactions.

Caption: Anticipated primary hydrogen bonding interactions in the crystal lattice.

Conclusion

The crystal structure analysis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, while not yet publicly documented, can be systematically approached using established crystallographic techniques. By drawing parallels with structurally related compounds, we can anticipate the key structural features and intermolecular interactions that define its solid-state architecture. The detailed structural information obtained from such an analysis would be of significant value to medicinal chemists and materials scientists, providing a solid foundation for the rational design of novel therapeutic agents and functional materials.

References

-

New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. (n.d.). IUCrData. Retrieved January 8, 2026, from [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2007). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Struc. (n.d.). Chemical Methodologies. Retrieved January 8, 2026, from [Link]

-

Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. (2019). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). MDPI. Retrieved January 8, 2026, from [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2007). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 8, 2026, from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (2024). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Structures of selected tetrahydroquinoline derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-